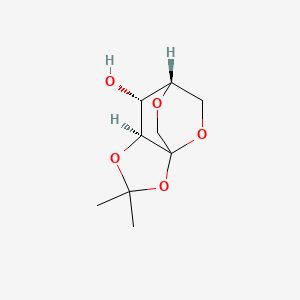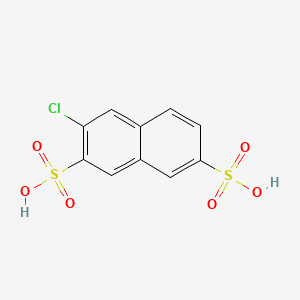
3-Chloro-2,7-naphthalenedisulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,7-naphthalenedisulfonic Acid is an organic compound with the molecular formula C10H7ClO6S2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two sulfonic acid groups at the 2 and 7 positions on the naphthalene ring. This compound is primarily used as an intermediate in various chemical syntheses, including the production of dyes and pigments .
Méthodes De Préparation
The synthesis of 3-Chloro-2,7-naphthalenedisulfonic Acid typically involves the sulfonation of 3-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 3-chloronaphthalene, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions .
Industrial production methods often involve continuous processes to enhance efficiency and yield. These methods may include the use of advanced reactors and catalysts to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
3-Chloro-2,7-naphthalenedisulfonic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to produce corresponding sulfonates.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy-naphthalenedisulfonic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-2,7-naphthalenedisulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its use in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and dispersants.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,7-naphthalenedisulfonic Acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
The pathways involved in its mechanism of action depend on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
3-Chloro-2,7-naphthalenedisulfonic Acid can be compared with other naphthalenedisulfonic acids, such as:
1,5-Naphthalenedisulfonic Acid: This compound has sulfonic acid groups at the 1 and 5 positions.
3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid: This derivative contains a hydroxyl and nitroso group, providing additional sites for chemical modification.
2,7-Naphthalenedisulfonic Acid: Lacking the chlorine atom, this compound is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C10H7ClO6S2 |
|---|---|
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
3-chloronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7ClO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,(H,12,13,14)(H,15,16,17) |
Clé InChI |
HAAYLBIQGOZXRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


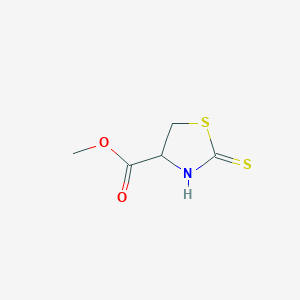
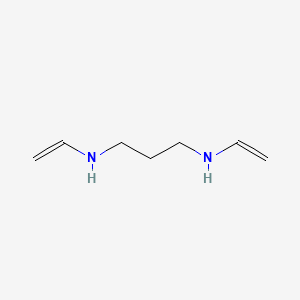
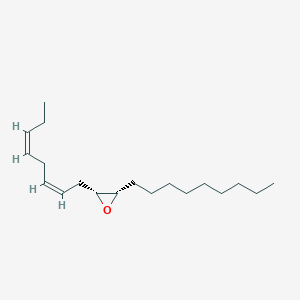
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
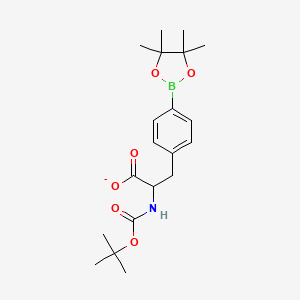
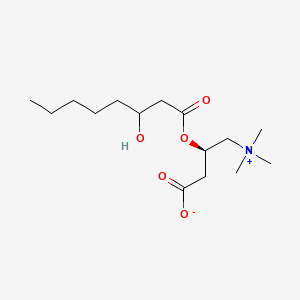

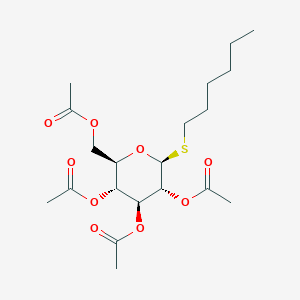
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

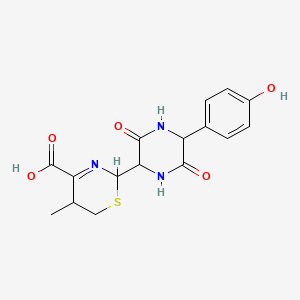

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
